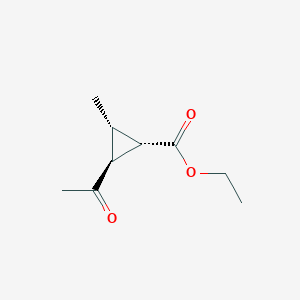
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is not well understood. However, studies have suggested that it may act as a ligand for certain receptors or enzymes, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, as well as antitumor activity. It has also been shown to modulate the immune system and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is its high yield synthesis method, which makes it easily accessible for laboratory experiments. However, its mechanism of action is not well understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel-. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for drug development. Finally, research on the synthesis of novel derivatives of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is a synthetic compound with potential applications in various fields of scientific research. Its high yield synthesis method and diverse range of biochemical and physiological effects make it an attractive target for further investigation. However, its mechanism of action is not well understood, and further research is needed to fully elucidate its effects and potential therapeutic applications.
Métodos De Síntesis
The synthesis of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- involves the reaction of 2-acetyl-3-methylcyclopropanecarboxylic acid with ethyl chloroformate in the presence of triethylamine. This process results in the formation of the desired compound with a yield of 70-80%.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- has potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various natural products, such as (+)-solenopsin A and (-)-hyacinthacine A2. It has also been used in the synthesis of chiral cyclopropane-containing drugs, including the antiviral agent TMC-125 and the anticancer agent tesetaxel.
Propiedades
Número CAS |
189628-51-1 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel- |
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
ethyl (1S,2S,3S)-2-acetyl-3-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-4-12-9(11)8-5(2)7(8)6(3)10/h5,7-8H,4H2,1-3H3/t5-,7+,8-/m0/s1 |
Clave InChI |
XCNQVEKFJRXTMJ-ARDNSNSESA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@H]([C@@H]1C(=O)C)C |
SMILES |
CCOC(=O)C1C(C1C(=O)C)C |
SMILES canónico |
CCOC(=O)C1C(C1C(=O)C)C |
Sinónimos |
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
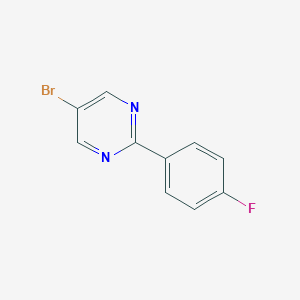
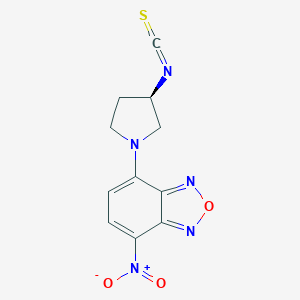
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)
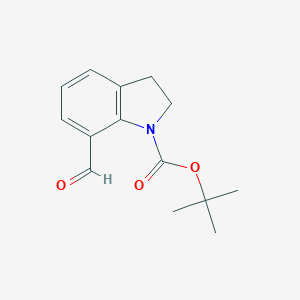
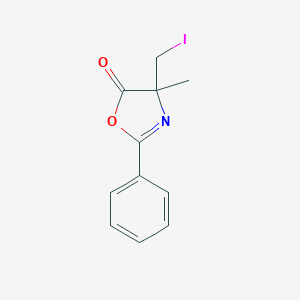
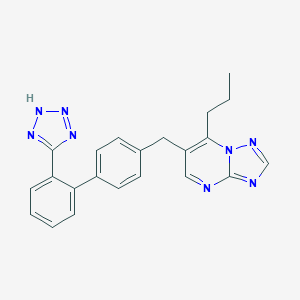
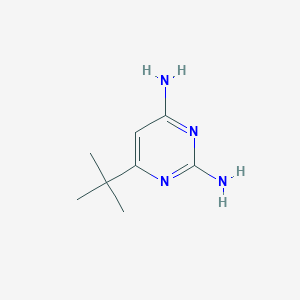
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
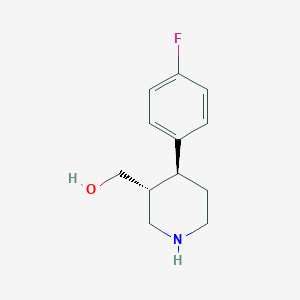
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)